molecular formula C18H16N4OS B5715566 4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

Cat. No. B5715566
M. Wt: 336.4 g/mol
InChI Key: CIQOIJQKPRGLIW-UHFFFAOYSA-N
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Description

4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activities.

Scientific Research Applications

4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile has potential applications in various scientific research fields. It has been reported to exhibit antibacterial, antifungal, and antitumor activities. This compound has also been found to have potential as a fluorescent probe for detecting metal ions.

Mechanism of Action

The mechanism of action of 4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is not fully understood. However, it is believed that the compound may act by inhibiting the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has potential biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains. This compound has also been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile in lab experiments is its potential as a fluorescent probe for detecting metal ions. However, one of the limitations of this compound is its moderate yield in the synthesis process.

Future Directions

There are several future directions for research on 4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile. One direction is to investigate its potential as a therapeutic agent for bacterial and fungal infections. Another direction is to explore its potential as a chemotherapeutic agent for cancer treatment. Additionally, further research can be conducted to optimize the synthesis method for this compound and to develop more efficient methods for detecting metal ions using this compound.
Conclusion:
This compound is a chemical compound with potential applications in various scientific research fields. Its unique structure and potential biological activities make it an interesting compound for further investigation. While there are still many unknowns regarding the mechanism of action and potential applications of this compound, future research may shed light on its potential as a therapeutic and diagnostic agent.

Synthesis Methods

The synthesis of 4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile involves the reaction of 4-(chloromethyl)benzonitrile with 4-methyl-5-phenoxymethyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction yields the desired product with a moderate yield.

properties

IUPAC Name

4-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-22-17(12-23-16-5-3-2-4-6-16)20-21-18(22)24-13-15-9-7-14(11-19)8-10-15/h2-10H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQOIJQKPRGLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)C#N)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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